Arbidol Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

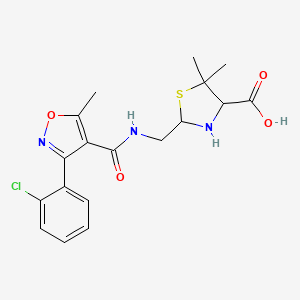

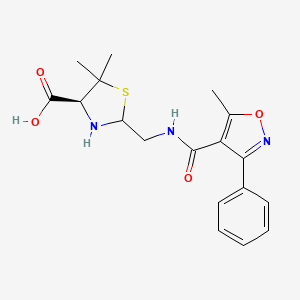

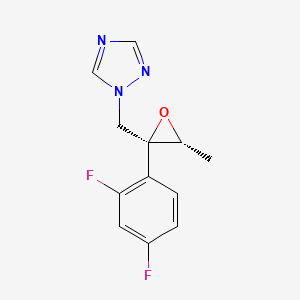

Arbidol Sulfone is a metabolite of Arbidol , which is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza .

Synthesis Analysis

Arbidol mesylate (AM), a related compound, was synthesized and characterized using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) .Molecular Structure Analysis

The Arbidol molecule has various solvate forms depending on the molecular conformation . The preferred conformation in solution is the same that appears in stable crystal solvates of Arbidol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, sulfones in general have been the subject of extensive research .Physical and Chemical Properties Analysis

This compound’s physical and chemical properties include its apparent solubility and octanol-water partition coefficient . It has been found that the apparent solubility of Arbidol mesylate (AM) in water was 32-fold higher than that of the commercial product .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism : Arbidol undergoes sulfoxidation, forming Arbidol Sulfone as a major metabolite with high plasma exposure. This suggests potential drug interactions with CYP3A4 inhibitors and inducers and warrants further investigation into its role in the efficacy and safety of Arbidol (Deng et al., 2013).

Metabolic Pathways : Studies on rats showed that Arbidol's biotransformation involves the formation of sulfones and sulfoxides through sulfoxidation, highlighting the importance of these metabolites in the drug's metabolism (Anisimova et al., 1995).

Physicochemical Properties and Pharmacokinetics : Arbidol mesylate, a salt form, demonstrates improved solubility and bioavailability compared to commercial Arbidol. This indicates the potential of Arbidol derivatives like this compound for enhanced therapeutic efficacy (Li et al., 2017).

Metabolite Identification : A study using ion trap mass spectrometry identified various Arbidol metabolites, including glucuronide and sulfate conjugates, in human urine. This contributes to understanding the excretion and transformation pathways of Arbidol and its metabolites (Wang et al., 2008).

Antiviral Applications : this compound, as a derivative of Arbidol, is likely to share the broad-spectrum antiviral properties of its parent compound, which is effective against viruses like influenza, hepatitis B and C, and even Ebola virus (Blaising et al., 2014).

Neuroprotective Effects : Arbidol has been shown to alleviate neurotoxicity induced by aquaporin-4 antibody positive serum, suggesting that its metabolites, including this compound, could have potential applications in neurological conditions (Wang et al., 2016).

Wirkmechanismus

Target of Action

Arbidol Sulfone, also known as ArbitolSulfone, primarily targets the Spike (S) protein of viruses such as SARS-CoV-2 . The S protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .

Mode of Action

This compound interacts with its target by inhibiting the trimerization of the S protein . This trimerization is a key step in the virus’s ability to attach to and hijack host cells . By inhibiting this process, this compound prevents the virus from successfully infecting the host cells .

Biochemical Pathways

This compound affects the viral replication cycle . By inhibiting the trimerization of the S protein, it interferes with the virus’s ability to replicate within the host . This disruption of the viral replication cycle can lead to a decrease in the overall viral load within the host .

Pharmacokinetics

Arbidol, a related compound, is known to have good bioavailability and is well-tolerated

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This can lead to a decrease in the severity and duration of viral infections . Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro .

Biochemische Analyse

Biochemical Properties

Arbidol Sulfone may interact with various enzymes, proteins, and other biomolecules. It is suggested that Arbidol’s dual interactions with membranes and aromatic amino acids in proteins may be central to its broad-spectrum antiviral activity . This could impact the virus itself and/or on cellular functions or critical steps in virus-cell interactions .

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, Arbidol has been shown to inhibit SARS-CoV-2 in vitro . It is suggested that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes and aromatic amino acids in proteins . This could impact the virus itself and/or cellular functions or critical steps in virus-cell interactions .

Temporal Effects in Laboratory Settings

It is known that Arbidol demonstrates inhibitory activity against various viruses .

Dosage Effects in Animal Models

Studies on Arbidol have shown its efficacy in animal models .

Metabolic Pathways

Arbidol is known to undergo biotransformation with loss of a dimethylaminomethyl substituent in position 4, and sulfoxidation occurs with the formation of the corresponding sulfone and sulfoxides .

Transport and Distribution

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Subcellular Localization

It is suggested that Arbidol’s antiviral activity may be due to its interactions with membranes .

Eigenschaften

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O5S/c1-5-30-22(27)20-18(13-31(28,29)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQRVBFTIWYAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)